molecular formula C15H18N2O3 B2894344 N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-32-9

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2894344
CAS No.: 852367-32-9
M. Wt: 274.32
InChI Key: VKWAFJBTWMMMTN-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1H-indole-3-carboxylic acid with ethoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the oxoacetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-hydroxyacetamide.

    Substitution: Formation of various N-substituted indole derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through the inhibition of certain enzymes or the activation of specific signaling pathways, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(3-methoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-hydroxyacetamide

Uniqueness

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific ethoxypropyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions, solubility, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-9-5-8-16-15(19)14(18)12-10-17-13-7-4-3-6-11(12)13/h3-4,6-7,10,17H,2,5,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWAFJBTWMMMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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